2,3-DI-Tert-butylnaphthalene-1-sulfonic acid
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Overview
Description
2,3-DI-Tert-butylnaphthalene-1-sulfonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, substituted with two tert-butyl groups and a sulfonic acid group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid typically involves the alkylation of naphthalene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of tert-butyl cations, which then react with the naphthalene to form the desired product. The reaction conditions usually include elevated temperatures and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-DI-Tert-butylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthalene derivatives with reduced sulfonic acid groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically conducted in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Amines, alcohols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with substituted functional groups.
Scientific Research Applications
2,3-DI-Tert-butylnaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating catalytic reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-DI-Tert-butylnaphthalene-1-sulfonic acid
- 2-tert-butyl-1,1,3,3-tetramethylguanidine
- Naphthalene sulfonic acid derivatives
Uniqueness
2,3-DI-Tert-butylnaphthalene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two tert-butyl groups enhances its stability and makes it less prone to degradation compared to other naphthalene sulfonic acid derivatives .
Properties
CAS No. |
67970-30-3 |
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Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,3-ditert-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6/h7-11H,1-6H3,(H,19,20,21) |
InChI Key |
RSOAMRXKGHCGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)O |
Origin of Product |
United States |
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